

Total Synthesis Protocols for Gambierol: Application Notes for Researchers

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Compound of Interest

Compound Name: **Gambierol**

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Gambierol, a potent marine neurotoxin, presents a formidable challenge to synthetic chemists due to its complex polycyclic ether structure and stereochemical intricacy. This document provides detailed application notes and protocols for the total synthesis of **Gambierol**, drawing from the seminal works of leading research groups. It is intended for researchers, scientists, and drug development professionals engaged in complex natural product synthesis.

Comparative Analysis of Key Synthetic Strategies

The total synthesis of **Gambierol** has been accomplished by several research groups, each employing unique strategies for the construction of the octacyclic core and the installation of the sensitive triene side chain. Below is a summary of the key transformations and yields from the notable syntheses by the research groups of Sasaki and Fuwa, Rainier, and Kadota and Yamamoto.

Research Group	Key Strategy	Key Reactions	Overall Yield (%)	Longest Linear Sequence (Steps)
Sasaki & Fuwa	Convergent synthesis via coupling of ABC and EFGH ring fragments.	B-alkyl Suzuki-coupling, Miyaura coupling, SmI ₂ -induced reductive cyclization, Stille coupling.	Not explicitly stated in abstract.	Not explicitly stated in abstract.
Rainier	Convergent C-glycoside/enol ether-olefin metathesis strategy.	Ring-closing metathesis (RCM), mixed thioketal formation and reduction.	1.5[1]	44[1]
Kadota & Yamamoto	Convergent synthesis involving intramolecular allylation and RCM.	Intramolecular allylation of an α -acetoxy ether, Ring-closing metathesis (RCM), modified Stille coupling.	Not explicitly stated in abstract.	Not explicitly stated in abstract.

Detailed Experimental Protocols

This section provides detailed experimental protocols for the key reactions employed in the total synthesis of **Gambierol**.

Sasaki & Fuwa's Convergent Synthesis

The Sasaki and Fuwa approach features a convergent coupling of the ABC and EFGH ring systems, followed by the late-stage introduction of the triene side chain.[2][3]

a) Synthesis of the ABC Ring Fragment

The ABC ring fragment was synthesized in a linear fashion. Key steps include an intramolecular hetero-Michael reaction to form the A ring and a 6-endo cyclization of a hydroxy epoxide to construct the C ring.[2][3]

b) Synthesis of the EFGH Ring Fragment

An improved synthesis of the EFGH ring fragment was achieved using SmI₂-induced reductive cyclization for the stereoselective formation of the F and H rings.[2][3]

c) B-alkyl Suzuki-Miyaura Coupling of ABC and EFGH Fragments

This key coupling reaction unites the two advanced fragments to form the octacyclic polyether core.

- Protocol: To a solution of the ABC ring fragment (1.0 equiv) in a suitable solvent (e.g., THF/DMF mixture), is added the borane derived from the EFGH ring fragment (1.2 equiv). A palladium catalyst such as Pd(PPh₃)₄ (0.1 equiv) and a base (e.g., Cs₂CO₃, 3.0 equiv) are then added. The reaction mixture is heated to a specified temperature (e.g., 60 °C) and stirred for several hours until completion, as monitored by TLC. The reaction is then quenched, extracted, and the crude product is purified by column chromatography.

d) Stille Coupling for Triene Side Chain Installation

The final triene side chain is attached using a modified Stille coupling reaction.[2]

- Protocol: To a solution of the octacyclic core vinyl iodide (1.0 equiv) in a degassed solvent such as DMF, is added the vinylstannane side chain precursor (1.5 equiv). A palladium catalyst, for instance Pd(PPh₃)₄ (0.1 equiv), and a copper(I) salt like CuCl (2.0 equiv) are added. The mixture is stirred at room temperature under an inert atmosphere until the starting material is consumed. The reaction is then worked up and the product is purified by preparative HPLC to afford **Gambierol**.

Rainier's Convergent Synthesis

Rainier's group developed a convergent strategy based on an iterative C-glycoside/enol ether-olefin metathesis approach.[1][4][5]

a) Synthesis of A-C and F-H Ring Precursors

The A-C and F-H ring fragments were synthesized using a versatile glycosyl anhydride, enol ether-olefin RCM strategy.[4]

b) Coupling of the A-C and F-H Fragments

The two fragments are coupled through ester formation, followed by enol ether RCM and mixed thioketal formation and reduction to construct the octacyclic core.[1]

- Ring-Closing Metathesis (RCM) Protocol: The diene substrate is dissolved in a degassed solvent like dichloromethane. A solution of a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst, 5-10 mol%) in the same solvent is then added. The reaction mixture is stirred at room temperature or with gentle heating until completion. The solvent is then removed under reduced pressure, and the residue is purified by flash chromatography.

Kadota & Yamamoto's Convergent Synthesis

This synthesis involves the connection of the ABC and FGH ring segments via an intramolecular allylation of an α -acetoxy ether followed by RCM.[6]

a) Preparation of ABC and FGH Ring Segments

The ABC and FGH ring fragments were prepared in a linear fashion from known starting materials.[6]

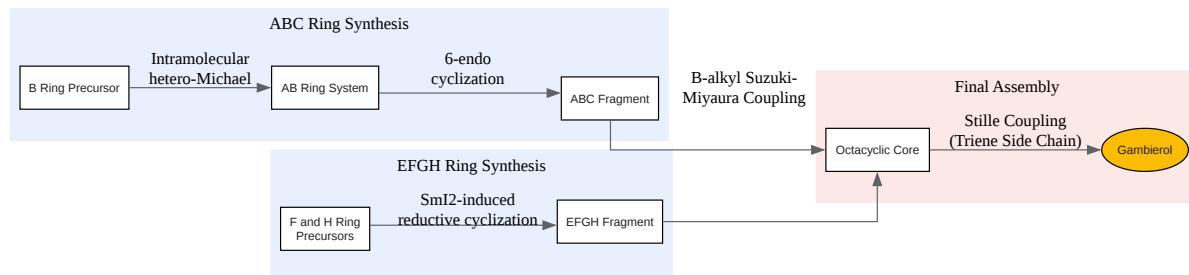
b) Intramolecular Allylation and Ring-Closing Metathesis

The key coupling and cyclization steps to form the octacyclic ether.

- Protocol: The precursor containing the α -acetoxy ether and the allylic moiety is dissolved in a suitable solvent. A Lewis acid or a transition metal catalyst is added to initiate the intramolecular allylation. Following the formation of the coupled product, it is subjected to ring-closing metathesis using a ruthenium catalyst as described in the Rainier protocol to furnish the octacyclic core.

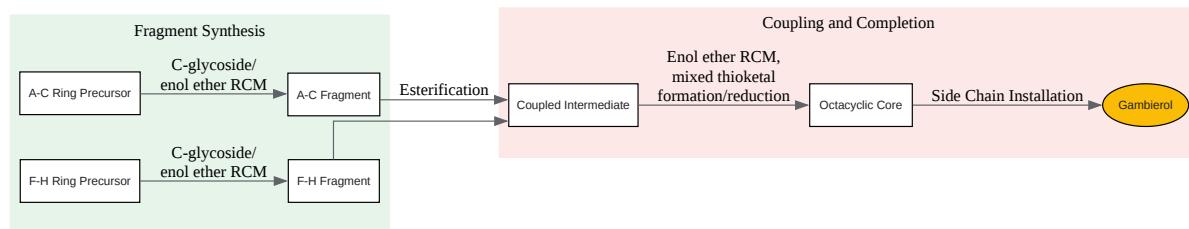
Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic strategies for **Gambierol**.



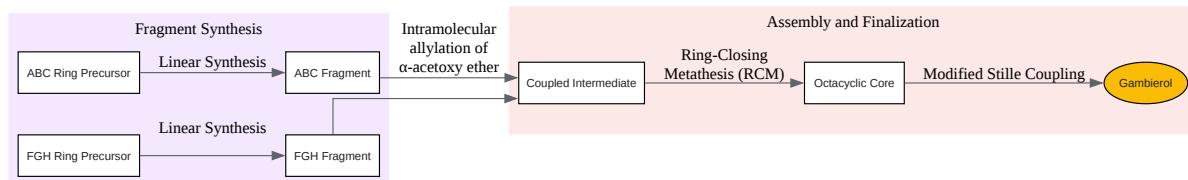
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Caption: Convergent synthesis of **Gambierol** by Sasaki and Fuwa.



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Caption: Rainier's convergent total synthesis of **Gambierol**.



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Caption: Kadota and Yamamoto's convergent total synthesis.

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